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molecular formula C5H5ClO3 B8790164 5-OXOOXOLANE-2-CARBONYL CHLORIDE CAS No. 82977-45-5

5-OXOOXOLANE-2-CARBONYL CHLORIDE

Cat. No. B8790164
M. Wt: 148.54 g/mol
InChI Key: NNDIFJWAEOADAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726306

Procedure details

A mixture of 4.9 g of 5-oxotetrahydrofuran-2-carboxylic acid and 5.5 ml of thionyl chloride was subjected to reflux for 2 hours. Thionyl chloride was then distilled off under reduced pressure to leave 5-oxotetrahydrofuran-2-carbonyl chloride. This product was mixed with 5.0 g of 2-aminobenzophenone, 200 ml of ethyl acetate and 200 ml of a saturated aqueous solution of sodium hydrogencarbonate, which was stirred for one hour at room temperature. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate, then the solvent was distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (eluent, hexane:ethyl acetate=2:1) to give 2-(5-oxotetrahydrofuran-2-carbonyl)aminobenzophenone (6.5 g) as needles, m.p. 100° C.-102° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[O:6][CH:5]([C:7]([OH:9])=O)[CH2:4][CH2:3]1.S(Cl)([Cl:12])=O>>[O:1]=[C:2]1[O:6][CH:5]([C:7]([Cl:12])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
O=C1CCC(O1)C(=O)O
Name
Quantity
5.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Thionyl chloride was then distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(O1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05726306

Procedure details

A mixture of 4.9 g of 5-oxotetrahydrofuran-2-carboxylic acid and 5.5 ml of thionyl chloride was subjected to reflux for 2 hours. Thionyl chloride was then distilled off under reduced pressure to leave 5-oxotetrahydrofuran-2-carbonyl chloride. This product was mixed with 5.0 g of 2-aminobenzophenone, 200 ml of ethyl acetate and 200 ml of a saturated aqueous solution of sodium hydrogencarbonate, which was stirred for one hour at room temperature. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate, then the solvent was distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (eluent, hexane:ethyl acetate=2:1) to give 2-(5-oxotetrahydrofuran-2-carbonyl)aminobenzophenone (6.5 g) as needles, m.p. 100° C.-102° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[O:6][CH:5]([C:7]([OH:9])=O)[CH2:4][CH2:3]1.S(Cl)([Cl:12])=O>>[O:1]=[C:2]1[O:6][CH:5]([C:7]([Cl:12])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
O=C1CCC(O1)C(=O)O
Name
Quantity
5.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Thionyl chloride was then distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(O1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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